3-(4-Carboxy-3-fluorophenyl)phenylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Carboxy-3-fluorophenyl)phenylacetic acid is an organic compound with the molecular formula C15H11FO4. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a carboxylic acid group and a fluorine atom. This compound is used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Carboxy-3-fluorophenyl)phenylacetic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The reaction conditions usually involve a palladium catalyst, a base, and an appropriate solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents, catalysts, and reaction conditions is optimized for cost-effectiveness and yield. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(4-Carboxy-3-fluorophenyl)phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield carboxylate salts, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
3-(4-Carboxy-3-fluorophenyl)phenylacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(4-Carboxy-3-fluorophenyl)phenylacetic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their activity. The fluorine atom can influence the compound’s lipophilicity and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
Phenylacetic acid: Lacks the fluorine substitution and has different reactivity and properties.
4-Fluorophenylacetic acid: Similar structure but lacks the additional carboxylic acid group.
3-Fluorobenzoic acid: Contains a fluorine atom and a carboxylic acid group but lacks the phenylacetic acid moiety
Uniqueness
3-(4-Carboxy-3-fluorophenyl)phenylacetic acid is unique due to the presence of both a fluorine atom and a carboxylic acid group on the phenyl ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
4-[3-(carboxymethyl)phenyl]-2-fluorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO4/c16-13-8-11(4-5-12(13)15(19)20)10-3-1-2-9(6-10)7-14(17)18/h1-6,8H,7H2,(H,17,18)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIODETGWERJTOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=C(C=C2)C(=O)O)F)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30742840 |
Source
|
Record name | 3'-(Carboxymethyl)-3-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30742840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1365271-46-0 |
Source
|
Record name | [1,1′-Biphenyl]-3-acetic acid, 4′-carboxy-3′-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1365271-46-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3'-(Carboxymethyl)-3-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30742840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.